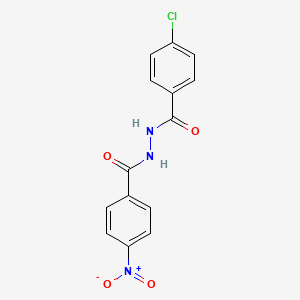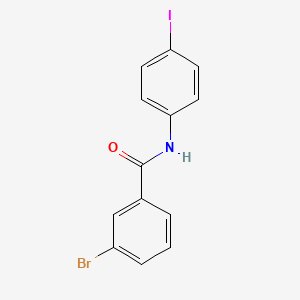
ethyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE involves multiple steps. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives have shown promise in biological assays for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline (THIQ): Known for its diverse biological activities against various pathogens and neurodegenerative disorders.
Imidazo[1,2-a]pyridine derivatives: These compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory and antiviral properties.
The uniqueness of ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18ClN5O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-29-20(28)27-7-6-15-16(9-23)19(26)21(11-24,12-25)18(17(15)10-27)13-4-3-5-14(22)8-13/h3-6,8,17-18H,2,7,10,26H2,1H3 |
InChI Key |
CMMYOEISGOFTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-methylphenol](/img/structure/B11552219.png)
![2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11552227.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11552232.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552238.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552241.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11552256.png)

![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552288.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11552323.png)
